molecular formula C14H7N3O6 B11958025 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11958025
M. Wt: 313.22 g/mol
InChI Key: ZHIDETZOYSQSGT-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazinone ring system substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate benzoxazinone precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of acidic catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine derivatives, strong acids like sulfuric acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzoxazinones, while addition-elimination reactions can produce hydrazone derivatives .

Scientific Research Applications

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl groups. This interaction can lead to the formation of stable hydrazone derivatives, which are useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring system, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specific scientific and industrial applications .

Properties

Molecular Formula

C14H7N3O6

Molecular Weight

313.22 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7N3O6/c18-14-9-3-1-2-4-11(9)15-13(23-14)10-6-5-8(16(19)20)7-12(10)17(21)22/h1-7H

InChI Key

ZHIDETZOYSQSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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